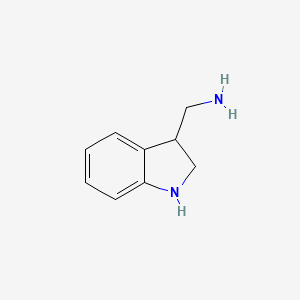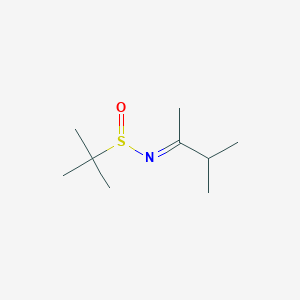
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
Overview
Description
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group
Preparation Methods
The synthesis of (S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 3-methylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the sulfinamide. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature.
Chemical Reactions Analysis
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfonamides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The sulfinamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming various substituted derivatives.
Scientific Research Applications
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S,E)-2-Methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide can be compared with other sulfinamide compounds, such as:
N-(tert-Butylsulfinyl)imine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(Phenylsulfinyl)imine:
N-(Isopropylsulfinyl)imine: Another related compound with different alkyl groups, influencing its behavior in chemical reactions.
Properties
IUPAC Name |
(NE)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKYUUGTHUYHS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/S(=O)C(C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine](/img/structure/B3043809.png)
![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)
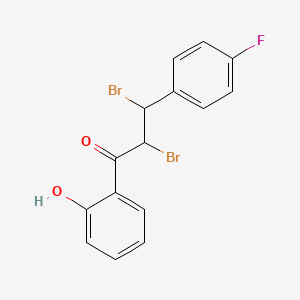
![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
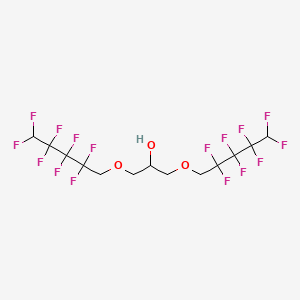
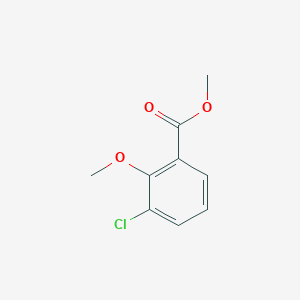
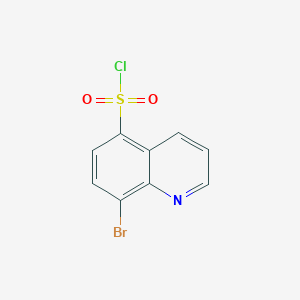
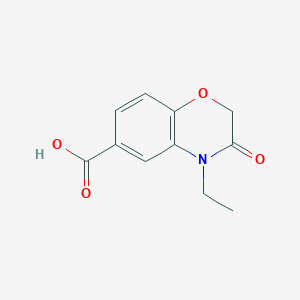
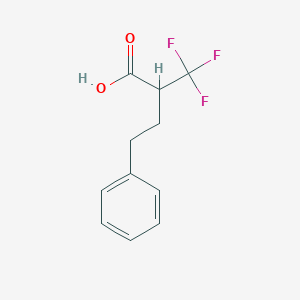
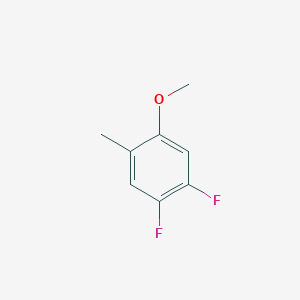
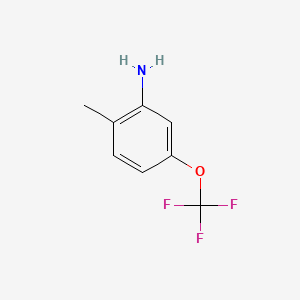
![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)
